VPC01091.4

Description

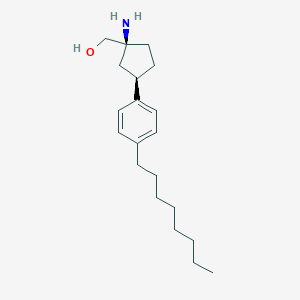

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H33NO |

|---|---|

Molecular Weight |

303.5 g/mol |

IUPAC Name |

[(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol |

InChI |

InChI=1S/C20H33NO/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)19-13-14-20(21,15-19)16-22/h9-12,19,22H,2-8,13-16,21H2,1H3/t19-,20+/m1/s1 |

InChI Key |

BLASFTPNKGQBNF-UXHICEINSA-N |

Isomeric SMILES |

CCCCCCCCC1=CC=C(C=C1)[C@@H]2CC[C@](C2)(CO)N |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C2CCC(C2)(CO)N |

Origin of Product |

United States |

Foundational & Exploratory

VPC01091.4 as a TRPM7 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Melastatin 7 (TRPM7) is a unique bifunctional protein, operating as both an ion channel and a serine/threonine kinase.[1][2] This "chanzyme" is a crucial regulator of cellular magnesium homeostasis and is implicated in a variety of physiological and pathological processes, including immune responses, cell proliferation, and neuronal death.[2][3] Its role in inflammation, particularly in the activation of macrophages, has positioned TRPM7 as a compelling target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of VPC01091.4, a novel and potent inhibitor of the TRPM7 ion channel, summarizing its pharmacological properties and the methodologies used for its characterization.

This compound is a non-phosphorylatable analog of FTY720 (Fingolimod), a drug approved for multiple sclerosis that is known to inhibit TRPM7.[3][4] A significant advantage of this compound is its lack of activity at sphingosine-1-phosphate (S1P) receptors, thereby avoiding the S1P-mediated side effects associated with FTY720, such as lymphopenia.[4] This specificity makes this compound a valuable tool for dissecting the physiological roles of TRPM7 and a promising lead compound for the development of novel anti-inflammatory therapies.

Quantitative Data Summary

The inhibitory potency and cellular effects of this compound have been quantified in several key experiments. The data is summarized in the tables below for clarity and comparative analysis.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Line | Method | Value | Reference |

| IC50 | HEK 293T cells overexpressing mouse TRPM7 | Whole-cell patch clamp electrophysiology | 0.665 µM | [4] |

Table 2: Effect of this compound on LPS-Induced Cytokine Expression

| Cell Line | Cytokine | Treatment | Concentration of this compound | Fold Change in Expression (relative to LPS alone) | Reference |

| RAW 264.7 macrophages | IL-1β | LPS (1 µg/ml for 3 h) | 5 µM | Significant reduction | [4] |

| RAW 264.7 macrophages | IL-1β | LPS (1 µg/ml for 3 h) | ≥5 µM | Significant reduction | [4] |

Table 3: In Vivo Anti-Inflammatory Efficacy of this compound

| Animal Model | Condition | Outcome Measured | Effect of this compound | Reference |

| Mouse | Endotoxemia (LPS-induced) | Systemic peripheral inflammation and neuroinflammation | Blunted inflammation | [4] |

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of this compound requires knowledge of the TRPM7 signaling pathway and the experimental procedures used to assess its inhibition. The following diagrams, generated using the DOT language, illustrate these concepts.

TRPM7 Signaling Pathway

TRPM7's dual function as a channel and a kinase allows it to influence a multitude of downstream signaling cascades. As a channel, it primarily conducts Ca2+ and Mg2+, which act as second messengers. The kinase domain can phosphorylate various substrates, further modulating cellular processes.

Caption: TRPM7 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Characterizing TRPM7 Inhibitors

The characterization of a TRPM7 inhibitor like this compound typically involves a multi-step process, from initial in vitro screening to in vivo efficacy studies.

Caption: A generalized experimental workflow for the evaluation of TRPM7 inhibitors.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound. These protocols are based on standard techniques and the specifics reported in the primary literature.

Whole-Cell Patch Clamp Electrophysiology

This technique is employed to directly measure the ion channel activity of TRPM7 and assess the inhibitory effect of compounds like this compound.

Objective: To record TRPM7 currents in a whole-cell configuration and determine the IC50 of this compound.

Cell Line: Human Embryonic Kidney (HEK) 293T cells overexpressing mouse TRPM7.

Materials:

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, 10 BAPTA (a calcium chelator) (pH adjusted to 7.2 with CsOH). A high concentration of a divalent chelator is used to deplete intracellular free Mg2+ to fully activate TRPM7 currents.

-

Patch pipettes (3-5 MΩ resistance).

-

Patch clamp amplifier and data acquisition system.

-

This compound stock solution (in DMSO).

Procedure:

-

Culture HEK 293T cells expressing TRPM7 on glass coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

-

Approach a single cell with a patch pipette filled with the internal solution.

-

Form a high-resistance (>1 GΩ) seal (giga-seal) between the pipette tip and the cell membrane.

-

Rupture the cell membrane under the pipette tip by applying gentle suction to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of 0 mV.

-

Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 500 ms) to elicit TRPM7 currents, which are characterized by their outward rectification.

-

Once a stable baseline current is established, perfuse the cell with the external solution containing various concentrations of this compound.

-

Record the current inhibition at each concentration.

-

Wash out the compound with the external solution to observe any recovery of the current.

-

Analyze the data to determine the concentration-response curve and calculate the IC50 value.

Macrophage Cytokine Expression Assay (qRT-PCR)

This assay is used to evaluate the anti-inflammatory effects of this compound by measuring its ability to suppress the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).

Objective: To quantify the change in IL-1β mRNA expression in LPS-stimulated macrophages following treatment with this compound.

Cell Line: RAW 264.7 murine macrophage cell line.

Materials:

-

RAW 264.7 cells.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Lipopolysaccharide (LPS) from E. coli.

-

This compound.

-

RNA extraction kit.

-

Reverse transcription kit.

-

qPCR master mix and primers for IL-1β and a housekeeping gene (e.g., GAPDH or β-actin).

-

Real-time PCR system.

Procedure:

-

Seed RAW 264.7 cells in 12-well plates and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1 hour.

-

Stimulate the cells with LPS (1 µg/ml) for 3 hours.[4]

-

After incubation, wash the cells with PBS and lyse them to extract total RNA using a commercial kit.

-

Quantify the RNA concentration and assess its purity.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qRT-PCR) using primers specific for IL-1β and the housekeeping gene.

-

Analyze the results using the ΔΔCt method to determine the relative fold change in IL-1β expression in this compound-treated cells compared to the LPS-only treated cells.

Mouse Model of Endotoxemia

This in vivo model is used to assess the systemic anti-inflammatory efficacy of this compound.

Objective: To determine if this compound can reduce systemic inflammation in a mouse model of LPS-induced endotoxemia.

Animal Model: C57BL/6 mice.

Materials:

-

C57BL/6 mice (8-12 weeks old).

-

Lipopolysaccharide (LPS).

-

This compound.

-

Sterile saline.

-

Tools for injection (e.g., syringes, needles).

-

Equipment for sample collection (e.g., tubes for blood collection).

-

ELISA kits for measuring inflammatory cytokines (e.g., TNF-α, IL-6) in plasma.

Procedure:

-

Acclimatize mice to the housing conditions for at least one week.

-

Administer this compound (or vehicle control) to the mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the LPS challenge.

-

Induce endotoxemia by injecting a sublethal dose of LPS (e.g., 5-10 mg/kg) intraperitoneally. The exact dose should be optimized to induce a robust inflammatory response without causing excessive mortality.

-

At a specified time point after LPS injection (e.g., 2-6 hours), collect blood samples via cardiac puncture or from the tail vein.

-

Prepare plasma from the blood samples.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma using ELISA kits.

-

Tissues such as the brain and lungs can also be harvested for analysis of local inflammation.

-

Compare the cytokine levels between the this compound-treated group and the vehicle-treated group to assess the in vivo anti-inflammatory efficacy.

Conclusion

This compound emerges as a potent and specific inhibitor of the TRPM7 ion channel with promising anti-inflammatory properties.[4] Its ability to block TRPM7 currents at sub-micromolar concentrations and suppress inflammatory responses both in vitro and in vivo underscores its potential as a therapeutic agent.[4] The lack of activity at S1P receptors distinguishes it from its parent compound, FTY720, offering a more targeted approach to modulating TRPM7-mediated pathways.[4] The experimental protocols detailed in this guide provide a robust framework for the further investigation of this compound and other novel TRPM7 inhibitors. Future research should focus on elucidating the precise molecular interactions between this compound and the TRPM7 channel, as well as expanding its evaluation in a wider range of inflammatory and disease models.

References

- 1. Sphingosine and FTY720 are potent inhibitors of the transient receptor potential melastatin 7 (TRPM7) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Potential of VPC01091.4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

VPC01091.4 is an analog of the FDA-approved drug FTY720 (fingolimod) that exhibits potent anti-inflammatory properties through a multimodal mechanism of action. Unlike FTY720, this compound is not phosphorylated in vivo and therefore does not act on sphingosine-1-phosphate (S1P) receptors, avoiding the S1PR-mediated lymphopenia associated with its parent compound.[1] Emerging research has identified this compound as a direct inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel, a key regulator of macrophage-mediated inflammation.[1] Additionally, some studies have characterized VPC01091 as a selective S1P receptor 1 (S1PR1) agonist and S1P receptor 3 (S1PR3) antagonist, contributing to its anti-inflammatory effects in specific contexts like lung ischemia-reperfusion injury.[2] This technical guide provides a comprehensive analysis of the anti-inflammatory effects of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.

Mechanism of Action: A Dual-Pronged Approach to Inflammation Control

This compound's anti-inflammatory efficacy stems from its ability to modulate at least two distinct signaling pathways:

-

TRPM7 Inhibition: this compound directly inhibits the TRPM7 ion channel at low micromolar concentrations.[1] TRPM7 is a crucial component in the inflammatory activation of macrophages. By blocking this channel, this compound can blunt the inflammatory cascade mediated by these immune cells.[1] This mechanism is independent of S1P receptor activity.[1]

-

S1P Receptor Modulation: In the context of lung ischemia-reperfusion injury, VPC01091 has been shown to act as a selective S1PR1 agonist and S1PR3 antagonist.[2] Activation of S1PR1 is known to have protective effects and can attenuate inflammation.[2]

The following diagram illustrates the proposed signaling pathway for the anti-inflammatory action of this compound via TRPM7 inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Condition | Concentration | Result | Reference |

| Cytotoxicity | HeLa | 24h incubation | Up to 25 µM | <5% cytotoxicity | [1] |

| IL-1β Expression | RAW 264.7 Macrophages | LPS (1 µg/ml for 3h) | ≥5 µM | Significant reduction | [1] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Endotoxemia

| Parameter | Model | Treatment | Result | Reference |

| Plasma IL-1β | Sublethal LPS (1 mg/kg) | This compound (30 mg/kg) + LPS | Significant reduction vs. LPS alone | [3] |

| Plasma IFNγ | Sublethal LPS (1 mg/kg) | This compound (30 mg/kg) + LPS | Significant reduction vs. LPS alone | [3] |

| Plasma TNFα | Sublethal LPS (1 mg/kg) | This compound (30 mg/kg) + LPS | Significant reduction vs. LPS alone | [3] |

| Plasma IL-10 | Sublethal LPS (1 mg/kg) | This compound (30 mg/kg) + LPS | Significant reduction vs. LPS alone | [3] |

| Survival Rate | Lethal Dose (LD50) LPS (25 mg/ml) | This compound (30 mg/kg) + LPS | 83.33% vs. 50% for LPS alone | [3] |

Table 3: Organ-Level Anti-Inflammatory Effects and Biodistribution of this compound

| Organ | Parameter | Model | Treatment | Result | Reference |

| Brain | This compound Concentration | Sublethal LPS | This compound (30 mg/kg) | ~141.8 µM (VPC4 only), ~162.2 µM (VPC4 + LPS) | [4] |

| Brain | Cytokine Expression | Sublethal LPS | This compound (30 mg/kg) + LPS | Significant reduction in inflammatory cytokines | [4] |

| Lung | This compound Concentration | Sublethal LPS | This compound (30 mg/kg) | ~490.3 µM (VPC4 only), ~576.3 µM (VPC4 + LPS) | [4] |

| Lung | Cytokine Expression | Sublethal LPS | This compound (30 mg/kg) + LPS | Significant reduction in inflammatory cytokines | [4] |

Table 4: Efficacy of VPC01091 in a Mouse Model of Lung Ischemia-Reperfusion (IR) Injury

| Parameter | Model | Treatment | Result vs. Vehicle Control | Reference |

| Vascular Permeability | Lung IR | VPC01091 | Significantly reduced | [2] |

| Proinflammatory Cytokines (IL-6, IL-17, IL-12/IL-23 p40, CCL-2, TNF-α) | Lung IR | VPC01091 | Significantly reduced | [2] |

| Myeloperoxidase Levels | Lung IR | VPC01091 | Significantly reduced | [2] |

| Neutrophil Infiltration | Lung IR | VPC01091 | Significantly reduced | [2] |

Experimental Protocols

In Vitro Cytotoxicity Assay

-

Cell Line: HeLa cells.

-

Treatment: Cells were treated with varying concentrations of this compound (up to 25 µM).

-

Assay: Cytotoxicity was measured after 24 hours.

-

Outcome: To determine the concentration range at which this compound is non-toxic to cells.

In Vitro Macrophage Inflammation Assay

-

Cell Line: RAW 264.7 macrophages.

-

Pre-treatment: Cells were pre-treated with this compound at various concentrations (≥5 µM).

-

Stimulation: Inflammation was induced by stimulating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/ml for 3 hours.

-

Analysis: The expression of the pro-inflammatory cytokine IL-1β was measured using quantitative reverse transcription PCR (qRT-PCR).

In Vivo Mouse Model of Endotoxemia

-

Animal Model: 12-week-old, wild-type C57BL/6 mice.

-

Treatment Groups:

-

Control

-

This compound only (30 mg/kg, intraperitoneal injection)

-

LPS only (1 mg/kg for sublethal model; 25 mg/ml for lethal dose model, intraperitoneal injection)

-

This compound (30 mg/kg) + LPS (co-administered)

-

-

Endpoint (Sublethal Model): At 4 hours post-injection, mice were euthanized. Blood was collected to determine whole blood drug levels, lymphocyte counts, and plasma cytokine levels. Lungs and brain tissue were also collected for analysis.

-

Endpoint (Lethal Dose Model): Mice were monitored for 132 hours, with weights and clinical symptoms measured at various timepoints.

-

Analysis: Plasma cytokine levels were determined using a Luminex assay. Organ-level cytokine expression was measured by qRT-PCR.

The workflow for the in vivo endotoxemia experiment is depicted below.

Lung Ischemia-Reperfusion (IR) Injury Model

-

Animal Model: Mice.

-

Treatment: Mice were treated with either vehicle, FTY720, or VPC01091 before undergoing left lung ischemia-reperfusion.

-

Analysis: Lung function (pulmonary artery pressure, pulmonary compliance), vascular permeability, cytokine expression, neutrophil infiltration, and myeloperoxidase levels were measured in the lungs.

Conclusion and Future Directions

This compound is a promising anti-inflammatory agent with a distinct mechanism of action from its parent compound, FTY720. Its ability to inhibit TRPM7 and modulate S1P receptors provides a multi-faceted approach to controlling inflammation. The preclinical data demonstrate its efficacy in reducing inflammatory cytokine production both in vitro and in vivo, with significant accumulation in target organs such as the brain and lungs.[1][4] The lack of S1PR-mediated lymphopenia makes this compound an attractive candidate for further development, particularly for inflammatory conditions where macrophage and neutrophil activity are key drivers of pathology. Future research should focus on elucidating the detailed downstream signaling events following TRPM7 inhibition by this compound and exploring its therapeutic potential in a broader range of inflammatory and autoimmune disease models.

References

- 1. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sphingosine-1-phosphate receptor 1 agonism attenuates lung ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

VPC01091.4: A Technical Guide for Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPC01091.4 is a novel small molecule inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel, demonstrating significant promise in the field of neuroinflammation research. As a non-phosphorylatable analog of the sphingosine-1-phosphate (S1P) receptor modulator FTY720 (fingolimod), this compound offers a distinct mechanism of action. Unlike FTY720, it does not engage S1P receptors, thereby avoiding the associated effect of lymphopenia.[1] Its ability to cross the blood-brain barrier and directly modulate the inflammatory responses of microglia and macrophages positions it as a valuable tool for investigating the role of TRPM7 in neurological disorders and as a potential therapeutic candidate.[1][2] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the TRPM7 ion channel.[1] TRPM7 is a ubiquitously expressed channel-enzyme that is permeable to calcium (Ca²⁺) and magnesium (Mg²⁺) and plays a critical role in cellular calcium homeostasis and signaling.[1] In the context of neuroinflammation, the activation of microglia and macrophages by stimuli such as lipopolysaccharide (LPS) triggers TRPM7-dependent Ca²⁺ influx. This increase in intracellular calcium is a crucial step for the endocytosis of Toll-like receptor 4 (TLR4) and the subsequent activation of downstream transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 3 (IRF3). These transcription factors orchestrate the expression of pro-inflammatory cytokines like Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and others.

By potently blocking the TRPM7 channel, this compound effectively attenuates this LPS-induced calcium elevation. This disruption of the initial signaling cascade prevents the activation of key transcription factors and consequently blunts the production of inflammatory cytokines by microglia and macrophages.[1]

Data Presentation

The following tables summarize the key quantitative data from in vitro and in vivo studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Method | Concentration/Dosage | Result | Reference |

| TRPM7 Inhibition (IC₅₀) | HEK 293T (overexpressing mouse TRPM7) | Whole-cell patch clamp electrophysiology | 0.665 µM | 50% inhibition of TRPM7 current | [3] |

| Cytokine Expression (IL-1β) | RAW 264.7 macrophages | qRT-PCR | Pretreatment with ≥5 µM this compound followed by LPS (1 µg/ml for 3h) | Significant reduction in LPS-stimulated IL-1β expression | Busey et al., 2023 |

| Cytotoxicity | HeLa cells | Not specified | Up to 25 µM | Minimal cytotoxicity (<5%) | Busey et al., 2023 |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in a Mouse Model of Endotoxemia

| Parameter | Animal Model | Treatment | Outcome | Reference |

| Systemic Inflammation | 12-week-old, wild-type C57BL/6 mice | LPS (1 mg/kg, i.p.) with or without this compound (30 mg/kg, i.p.), 4h | This compound significantly reduced plasma levels of IL-1β, IFNγ, and TNFα. | [4] |

| Neuroinflammation | 12-week-old, wild-type C57BL/6 mice | LPS (1 mg/kg, i.p.) with or without this compound (30 mg/kg, i.p.), 4h | This compound blunted neuroinflammation. | [1] |

| Survival in Lethal Endotoxemia | 12-week-old, wild-type C57BL/6 mice | LD₅₀ dose of LPS (25 mg/kg, i.p.) with or without this compound (30 mg/kg, i.p.), monitored for 132h | Survival rate increased from 50% (LPS alone) to 83.33% (LPS + this compound). | [4] |

| Brain Accumulation | Not specified | Not specified | Drug-treated groups had mean brain concentrations of 141.8 µM and 162.2 µM (with LPS), which were 8.97 and 9.35 times higher than mean blood levels, respectively. | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

In Vitro Inhibition of LPS-Induced Cytokine Expression in Macrophages

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound (stock solution in a suitable solvent, e.g., DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix and primers for target genes (e.g., Il1b, Tnf, and a housekeeping gene like Actb)

-

96-well cell culture plates

-

qPCR instrument

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well and incubate overnight to allow for attachment.

-

Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle control. Incubate for a specified pre-treatment time (e.g., 1 hour).

-

LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. For the negative control group, add vehicle instead of LPS.

-

Incubation: Incubate the plates for a designated time period (e.g., 3 hours) to allow for cytokine gene expression.

-

RNA Extraction: After incubation, wash the cells with PBS and lyse them to extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Analysis: Perform quantitative real-time PCR (qPCR) using the synthesized cDNA, a suitable qPCR master mix, and primers for the target inflammatory genes and a housekeeping gene.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

In Vivo Mouse Model of LPS-Induced Endotoxemia

Objective: To evaluate the in vivo efficacy of this compound in a model of systemic inflammation and neuroinflammation.

Materials:

-

12-week-old, wild-type C57BL/6 mice

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline

-

Anesthesia

-

Blood collection supplies (e.g., heparinized tubes)

-

Perfusion solutions (e.g., PBS)

-

Tissue collection tools

Methodology:

-

Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the experiment.

-

Treatment Administration:

-

Sublethal Model: Administer an intraperitoneal (i.p.) injection of LPS at a dose of 1 mg/kg. Co-administer this compound at a dose of 30 mg/kg (i.p.) or vehicle control.

-

Lethal Model: Administer an i.p. injection of an LD₅₀ dose of LPS (25 mg/kg). Co-administer this compound at a dose of 30 mg/kg (i.p.) or vehicle control.

-

-

Monitoring and Sample Collection (Sublethal Model):

-

After 4 hours, euthanize the mice.

-

Collect blood via cardiac puncture for the determination of whole blood drug levels, lymphocyte counts, and plasma cytokine analysis using a Luminex assay.

-

Perform biventricular perfusion with PBS to remove blood from the organs.

-

Collect brain and lung tissue for analysis of drug accumulation (LC-MS) and inflammatory cytokine expression (qRT-PCR).

-

-

Monitoring (Lethal Model):

-

Monitor the mice for 132 hours, recording clinical scores and body weight at regular intervals.

-

Record survival data to generate Kaplan-Meier curves.

-

Whole-Cell Patch Clamp Electrophysiology for TRPM7 Current Measurement

Objective: To measure the inhibitory effect of this compound on TRPM7 ion channel currents.

Materials:

-

HEK 293T cells

-

Expression plasmid for mouse TRPM7

-

Transfection reagent

-

Patch clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

External (bath) solution (e.g., containing in mM: 135 Na-methanesulfonate, 5 Cs-gluconate, 2.5 CaCl₂, 10 HEPES, pH 7.3)

-

Internal (pipette) solution (e.g., containing in mM: 110 Cs-gluconate, 10 HEDTA, 1.8 Cs₄-BAPTA, 2 Na₂ATP, pH 7.3)

-

This compound

Methodology:

-

Cell Transfection: Co-transfect HEK 293T cells with the TRPM7 expression plasmid and a fluorescent reporter plasmid (e.g., GFP) to identify transfected cells.

-

Electrophysiological Recording:

-

24-48 hours post-transfection, place a coverslip with the cells in the recording chamber on the microscope stage.

-

Perfuse the chamber with the external solution.

-

Fabricate recording pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a GFP-positive cell with the recording pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Apply a voltage ramp protocol (e.g., 400 ms ramps from -100 mV to +100 mV from a holding potential of 0 mV) to elicit TRPM7 currents.

-

-

Drug Application:

-

Once a stable baseline TRPM7 current is established, perfuse the chamber with the external solution containing various concentrations of this compound.

-

Record the current at each concentration to determine the dose-dependent inhibition.

-

-

Data Analysis:

-

Measure the peak outward current at a positive potential (e.g., +100 mV).

-

Plot the percentage of current inhibition against the drug concentration and fit the data to a dose-response curve to calculate the IC₅₀.

-

Mandatory Visualizations

Caption: Signaling pathway of LPS-induced neuroinflammation and the inhibitory action of this compound.

Caption: Experimental workflows for in vitro and in vivo studies of this compound.

References

- 1. TRPM7 and its role in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Chanzyme TRPM7 mediates the Ca2+-influx essential for lipopolysaccharide-induced toll-like receptor 4 endocytosis and macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Patch Clamp Electrophysiology [bio-protocol.org]

understanding the pharmacology of VPC01091.4

An In-Depth Technical Guide to the Pharmacology of VPC01091.4

Executive Summary

This compound is a stereoisomer of the FTY720 analog, VPC01091. Unlike its parent compound FTY720 (fingolimod), which is a modulator of sphingosine-1-phosphate (S1P) receptors, this compound is a non-phosphorylatable analog that exerts its effects through a distinct mechanism.[1][2] Extensive research has identified this compound as a potent, low-micromolar inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[1][2][3][4] This inhibition of TRPM7 leads to significant anti-inflammatory and immunomodulatory effects without causing the lymphopenia associated with S1P receptor agonists.[1][2] In vivo studies demonstrate that this compound can accumulate in the brain and lungs and is effective in blunting both systemic inflammation and neuroinflammation in a mouse model of endotoxemia.[1] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

The primary pharmacological target of this compound is the TRPM7 channel, a ubiquitously expressed ion channel with a unique C-terminal kinase domain.[1] TRPM7 is a non-selective cation channel that plays a crucial role in cellular magnesium and calcium homeostasis and is implicated in various physiological processes, including immune cell activation.[5]

This compound acts as a direct inhibitor of the TRPM7 ion channel, blocking the influx of cations.[1] Its structure, particularly the orientation of its hydroxymethyl group, makes it unsuitable as a substrate for sphingosine kinases, the enzymes that phosphorylate FTY720 into its active S1P receptor agonist form.[1][2] Consequently, this compound is inert at S1P receptors and does not induce lymphocyte sequestration from lymph nodes, a hallmark of FTY720's mechanism.[1][2] The anti-inflammatory effects of this compound stem from its ability to modulate the activity of immune cells, such as macrophages and microglia, by inhibiting TRPM7.[1]

Signaling Pathways

The signaling pathway for this compound is direct and distinct from S1P receptor modulators. It involves the physical blockade of the TRPM7 channel, which in turn attenuates downstream inflammatory signaling cascades in immune cells.

References

VPC01091.4: A Novel Modulator of Inflammatory Pathways

An In-depth Technical Guide to the Biological Targets and Pathways of VPC01091.4

This compound is a non-phosphorylatable analog of the immunomodulatory drug FTY720 (fingolimod). As a stereoisomer of VPC01091, it has been identified as a potent inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. Unlike its parent compound FTY720, this compound does not exert its effects through the Sphingosine-1-Phosphate (S1P) receptors, making it a valuable tool for investigating TRPM7-specific functions and a potential therapeutic agent with a distinct mechanism of action. This guide provides a comprehensive overview of the known biological targets and signaling pathways of this compound, with a focus on its anti-inflammatory properties.

Primary Biological Target: TRPM7 Ion Channel

The principal and most well-characterized biological target of this compound is the TRPM7 ion channel. TRPM7 is a unique protein that functions as both an ion channel, permeable to Ca²⁺ and Mg²⁺, and a serine/threonine kinase. It is implicated in a variety of cellular processes, including immune cell activation.

This compound has been shown to be a potent inhibitor of TRPM7 channel activity. This inhibitory action is dose-dependent and occurs at low micromolar concentrations.

Quantitative Data on TRPM7 Inhibition

| Compound | Target | Assay | IC50 | Reference |

| This compound | TRPM7 | Whole-cell patch clamp electrophysiology | 0.665 µM |

Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology

The inhibitory effect of this compound on TRPM7 was determined using whole-cell patch clamp electrophysiology on HEK 293T cells overexpressing mouse TRPM7.

-

Cell Preparation: HEK 293T cells are cultured and transiently transfected with a vector encoding for mouse TRPM7.

-

Electrophysiological Recording: Whole-cell patch clamp recordings are performed on the transfected cells. The typical outwardly rectifying current of TRPM7 (IM7) is isolated. This current is revealed by using a pipette solution containing divalent chelators to deplete intracellular free Mg²⁺, which normally inhibits the channel.

-

Compound Application: this compound is applied to the cells exhibiting maximal IM7 at varying concentrations.

-

Data Analysis: The inhibition of the TRPM7 current is measured at each concentration of this compound, and the dose-response curve is used to calculate the IC50 value.

Signaling Pathways and Cellular Effects

The inhibition of TRPM7 by this compound leads to significant downstream effects, primarily the modulation of inflammatory responses in immune cells.

Anti-inflammatory Effects in Macrophages and Microglia

This compound has been demonstrated to suppress lipopolysaccharide (LPS)-induced inflammation in macrophages and microglia. This is a critical finding, as these cells are key mediators of the innate immune response and neuroinflammation.

Specifically, pretreatment with this compound significantly reduces the expression of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in RAW 264.7 macrophages stimulated with LPS.

Quantitative Data on Anti-inflammatory Activity

| Cell Line | Treatment | Effect | Concentration | Reference |

| RAW 264.7 Macrophages | LPS + this compound | Significant reduction in IL-1β expression | ≥ 5 µM |

Experimental Protocol: qRT-PCR for Cytokine Expression

The effect of this compound on inflammatory gene expression is quantified using quantitative reverse transcription polymerase chain reaction (qRT-PCR).

-

Cell Culture and Treatment: RAW 264.7 macrophages are cultured and pretreated with various concentrations of this compound for a specified time.

-

LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/ml for 3 hours) to induce an inflammatory response.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and reverse transcription is performed to synthesize complementary DNA (cDNA).

-

qPCR: Quantitative PCR is performed using primers specific for the target gene (e.g., IL-1β) and a reference gene (e.g., GAPDH).

-

Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, comparing the expression in treated cells to that in LPS-stimulated control cells.

In Vivo Anti-inflammatory Efficacy

In a mouse model of endotoxemia (LPS-induced systemic inflammation), this compound has been shown to be an effective anti-inflammatory agent. It reduces systemic peripheral inflammation and neuroinflammation without causing lymphopenia, a common side effect

In Vivo Efficacy of VPC01091.4 in Endotoxemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endotoxemia, a severe systemic inflammatory response triggered by the presence of endotoxins (lipopolysaccharides, LPS) from Gram-negative bacteria in the bloodstream, represents a critical area of research in infectious and inflammatory diseases. The condition often leads to septic shock, a life-threatening state characterized by widespread inflammation, organ dysfunction, and hemodynamic collapse. This technical guide provides an in-depth analysis of the in vivo efficacy of VPC01091.4, a novel small molecule inhibitor, in preclinical models of endotoxemia. This compound, an analog of the multiple sclerosis drug FTY720, has been identified as a potent inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[1] Unlike FTY720, this compound is not phosphorylated in vivo and thus does not interact with sphingosine-1-phosphate (S1P) receptors, avoiding the lymphopenia associated with S1P receptor modulation.[1] This guide will detail the experimental protocols, present quantitative efficacy data, and visualize the underlying signaling pathways and experimental workflows.

Mechanism of Action: Targeting TRPM7 in Macrophages

This compound exerts its anti-inflammatory effects through the inhibition of the TRPM7 channel, a ubiquitously expressed ion channel with a unique C-terminal kinase domain.[1] TRPM7 is a crucial regulator of macrophage function, including proliferation, polarization, and inflammatory responses.[2][3][4] In the context of endotoxemia, macrophages are key players, recognizing LPS via Toll-like receptor 4 (TLR4) and initiating a signaling cascade that results in the production of pro-inflammatory cytokines.[5][6][7] By inhibiting TRPM7, this compound is thought to modulate macrophage activation, thereby blunting the excessive inflammatory response induced by LPS.[1]

Experimental Protocols

The in vivo efficacy of this compound has been evaluated in established murine models of endotoxemia. The following protocols are based on a key study in the field.

Sublethal Endotoxemia Model

This model is designed to assess the impact of this compound on the systemic inflammatory response without inducing mortality.

-

Animal Model: 12-week-old, wild-type C57BL/6 mice.

-

Endotoxin Challenge: A single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) from E. coli at a dose of 1 mg/kg.

-

Treatment: Co-administration of this compound at a dose of 30 mg/kg via intraperitoneal injection at the same time as the LPS challenge.

-

Control Groups:

-

Vehicle control (receiving only the vehicle for LPS and this compound).

-

This compound only (receiving 30 mg/kg of this compound).

-

LPS only (receiving 1 mg/kg of LPS).

-

-

Endpoint: 4 hours post-injection, mice are euthanized.

-

Sample Collection:

-

Blood: Collected for determination of whole blood drug levels (LC-MS), lymphocyte counts (automated hematology analyzer), and plasma cytokine levels (Luminex assay).

-

Tissues: Lung and brain tissue are collected following biventricular perfusion for analysis of drug accumulation and local inflammatory cytokine expression (qRT-PCR).

-

Lethal Endotoxemia (LD50) Model

This model assesses the ability of this compound to improve survival and reduce disease severity in a life-threatening endotoxemia scenario.

-

Animal Model: 12-week-old, wild-type C57BL/6 mice.

-

Endotoxin Challenge: A single intraperitoneal injection of a lethal dose (LD50) of LPS (25 mg/kg).

-

Treatment: Co-administration of this compound at a dose of 30 mg/kg via intraperitoneal injection.

-

Monitoring: Mice are monitored for 132 hours.

-

Parameters Measured:

-

Survival Rate: Recorded throughout the monitoring period.

-

Clinical Scores: Assessed at regular timepoints to gauge disease severity.

-

Body Weight: Measured at regular timepoints as an indicator of health status.

-

Quantitative Data on In Vivo Efficacy

The following tables summarize the key quantitative findings from the in vivo studies of this compound in endotoxemia.

Table 1: Effect of this compound on Plasma Cytokine Levels in Sublethal Endotoxemia

| Treatment Group | IL-1β (pg/mL) | IFNγ (pg/mL) | TNFα (pg/mL) | IL-10 (pg/mL) |

| Control | ~0 | ~0 | ~0 | ~0 |

| This compound only | ~0 | ~0 | ~0 | ~0 |

| LPS only | ~150 | ~200 | ~2000 | ~4000 |

| LPS + this compound | ~50 | ~100 | ~1000 | ~2000 |

Data are approximated based on graphical representations from the source study. All cytokine levels in the LPS + this compound group were significantly lower than in the LPS only group.

Table 2: Clinical Outcomes in the Lethal Endotoxemia Model

| Treatment Group | Survival Rate (%) |

| Control | 100 |

| LPS only | 50 |

| LPS + this compound | 83.33 |

The difference in survival between the LPS and LPS + this compound groups showed a strong trend towards significance (p=0.127 in a log-rank Mantel-Cox test).

Table 3: this compound Tissue Distribution 4 Hours Post-Administration

| Tissue | Mean Concentration (µM) | Fold Increase vs. Blood |

| Blood | ~16 | - |

| Brain | ~150 | ~9 |

| Lung | ~530 | ~32 |

These data demonstrate significant accumulation of this compound in the brain and lungs.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to illustrate key concepts.

Caption: LPS-induced TLR4 signaling pathway and the proposed point of intervention for this compound.

Caption: Experimental workflows for sublethal and lethal mouse models of endotoxemia.

Conclusion

This compound demonstrates significant in vivo efficacy in murine models of endotoxemia. By inhibiting the TRPM7 ion channel, it effectively reduces the systemic inflammatory response, leading to decreased levels of pro-inflammatory cytokines and improved survival in a lethal challenge model. The compound exhibits favorable pharmacokinetics with significant accumulation in key organs such as the lungs and brain. These findings underscore the potential of this compound as a therapeutic agent for conditions characterized by excessive inflammation, such as sepsis. Further research is warranted to fully elucidate the downstream signaling events modulated by TRPM7 inhibition and to evaluate the therapeutic window and optimal dosing regimens for this compound in various inflammatory disease models.

References

- 1. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPM7 regulates proliferation and polarisation of macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TRPM7 regulates proliferation and polarisation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TRPM7 modulates macrophage polarization by STAT1/STAT6 pathways in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Lipopolysaccharide-Induced Cell Signalling in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bacterial endotoxin-lipopolysaccharide role in inflammatory diseases: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of lipopolysaccharide-induced inflammatory response and endotoxemia by β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]

VPC01091.4: A Technical Whitepaper on its Non-S1P Receptor-Mediated Anti-Inflammatory Effects

Executive Summary

VPC01091.4 is a non-phosphorylatable stereoisomer of the FTY720 analog, VPC01091, which demonstrates potent anti-inflammatory properties independent of Sphingosine-1-Phosphate (S1P) receptor signaling. Unlike its parent compound FTY720 (Fingolimod), which requires phosphorylation to act as a potent S1P receptor agonist, this compound's stereochemistry renders it inert to sphingosine kinases.[1] Consequently, it does not induce lymphopenia, a common side effect associated with S1P receptor modulation.[1] The primary mechanism of action for this compound is the direct inhibition of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Core Mechanism of Action: Targeting TRPM7

This compound is one of four stereoisomers of the compound VPC01091.[1] Its unique spatial arrangement prevents the hydroxymethyl group from being phosphorylated by sphingosine kinases, the crucial step that activates FTY720 into a potent S1P receptor agonist.[1] This lack of phosphorylation means this compound is inactive at S1P receptors.[1]

Instead, research has identified this compound as a potent inhibitor of the TRPM7 ion channel, a member of the transient receptor potential (TRP) channel family with both ion conductance and kinase activities.[1][2] TRPM7 plays a key role in the inflammatory activation of macrophages.[1][2] By blocking the TRPM7 current, this compound can directly blunt inflammatory responses in immune cells like macrophages and microglia.[1][2] This activity, combined with significant and rapid accumulation in tissues such as the brain and lungs, makes it an effective anti-inflammatory agent in vivo without affecting blood lymphocyte counts.[1]

It is important to note that while the specific stereoisomer this compound is inert at S1P receptors, earlier studies on the parent compound mixture (VPC01091) described it as a selective S1P1 receptor agonist and S1P3 receptor antagonist.[3][4] The current, more specific research clarifies that the anti-inflammatory effects of the this compound isomer are attributable to TRPM7 inhibition, independent of S1P receptor activity.

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data regarding the activity and safety profile of this compound.

Table 1: Potency of FTY720 Analogs on TRPM7 Current (IM7)

| Compound | Target | IC50 (µM) | Source |

|---|---|---|---|

| This compound | TRPM7 | 0.665 | [1] |

| VPC01091.1 | TRPM7 | Inhibits IM7 | [1] |

| VPC01091.3 | TRPM7 | Inhibits IM7 | [1] |

| VPC01091.2-P | TRPM7 | Negligible Effect |[1] |

Table 2: In Vitro Anti-Inflammatory Effects

| Cell Line | Treatment | Effect | Concentration | Source |

|---|---|---|---|---|

| RAW 264.7 Macrophages | LPS (1 µg/ml) + this compound | Significant reduction in IL-1β expression | ≥ 5 µM | [1] |

| RAW 264.7 Macrophages | LPS (1 µg/ml) + AAL-149 | Significant reduction in IL-1β expression | 10 µM |[1] |

Table 3: Cytotoxicity Profile

| Cell Line | Compound | Assay | Duration | Result | Concentration | Source |

|---|---|---|---|---|---|---|

| HeLa Cells | This compound | LDH Release | 24 hours | <5% cytotoxicity | Up to 25 µM | [1] |

| HeLa Cells | AAL-149 | LDH Release | 24 hours | <5% cytotoxicity | Up to 25 µM |[1] |

Detailed Experimental Protocols

Patch Clamp Electrophysiology for TRPM7 Current

This protocol was used to determine the inhibitory effect of this compound on TRPM7 ion channel activity.[1]

-

Cell Line and Transfection: HEK 293T cells were transfected with a 10:1 ratio of WT mouse TRPM7 and eGFP plasmids using jetOptimus transfection reagent. Recordings were performed on GFP-positive cells 24 hours post-transfection.[1]

-

Electrophysiology Setup: Whole-cell patch-clamp recordings were obtained using an Axopatch 200b amplifier. The pipette solution was designed to be rich in divalent chelators to deplete free intracellular Mg2+, which reveals the TRPM7 current (IM7).[1]

-

Recording Protocol: A 400-ms voltage ramp protocol from -100 mV to +100 mV was applied from a holding potential of 0 mV. Data was sampled at 10 kHz with a 5 kHz low-pass filter.[1]

-

Data Analysis: The peak current density at +100 mV was measured over time. After establishing a stable maximal current (run-up), various concentrations of this compound were applied to the bath solution to determine the dose-dependent inhibition and calculate the IC50.[1]

Macrophage Anti-Inflammatory Assay

This assay quantified the ability of this compound to suppress inflammatory cytokine expression.[1]

-

Cell Culture and Treatment: RAW 264.7 macrophages were pretreated with this compound at various concentrations.

-

Inflammatory Stimulation: Cells were subsequently stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/ml for 3 hours to induce an inflammatory response.[1]

-

Quantification: Following stimulation, total RNA was extracted, and the expression level of Interleukin-1 beta (IL-1β) mRNA was quantified using quantitative real-time polymerase chain reaction (qRT-PCR).[1]

LDH-Release Cytotoxicity Assay

This protocol assessed the cytotoxicity of this compound.[1]

-

Cell Plating: Wild-type HeLa cells were plated at a density of 10,000 cells per well in a 96-well microplate.[1]

-

Compound Incubation: this compound was added to the wells at concentrations ranging from 0.1 to 25 µM and incubated for 24 hours.[1]

-

LDH Measurement: Lactate dehydrogenase (LDH) release into the cell culture medium, an indicator of cell death, was quantified using a commercial CyQUANT LDH Cytotoxicity Assay kit and a plate reader.[1]

Mouse Model of Endotoxemia

This in vivo model was used to evaluate the systemic anti-inflammatory efficacy of this compound.[1]

-

Animal Model: Mice were injected with either a sublethal or a lethal dose (LD50) of LPS to induce systemic inflammation (endotoxemia).[1]

-

Treatment: A cohort of LPS-injected mice was treated with this compound. Control groups received either vehicle alone, this compound alone, or LPS alone.[1]

-

Outcome Measures: Efficacy was assessed by measuring changes in whole-tissue cytokine expression via qRT-PCR. For the lethal dose model, mice were also monitored for clinical symptoms (e.g., lethargy, conjunctivitis) and weight loss according to a standardized scoring system.[1]

References

- 1. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sphingosine-1-Phosphate Receptor Subtypes Differentially Regulate Smooth Muscle Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sphingosine-1-phosphate receptor 1 agonism attenuates lung ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for VPC01091.4 In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPC01091.4 is a novel experimental compound, an analog of FTY720, that functions as a potent inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. Unlike its parent compound, this compound does not target Sphingosine-1-Phosphate (S1P) receptors, thus avoiding the S1P-mediated lymphopenia associated with FTY720.[1] This selectivity makes this compound a valuable tool for investigating the role of TRPM7 in various physiological and pathological processes, particularly in inflammatory responses. In vivo studies have demonstrated its efficacy in models of endotoxemia and lung ischemia-reperfusion injury, highlighting its therapeutic potential.[1] This document provides detailed experimental protocols and quantitative data from in vivo studies involving this compound.

Mechanism of Action

This compound exerts its effects by directly inhibiting the TRPM7 ion channel, which is a ubiquitously expressed chanzyme (channel-enzyme) implicated in cellular calcium and magnesium homeostasis, as well as downstream signaling pathways. In the context of inflammation, particularly in macrophages, TRPM7-mediated calcium influx is a critical step in the activation cascade initiated by lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4).[1][2] By blocking this calcium influx, this compound effectively dampens the subsequent inflammatory response, including the production of pro-inflammatory cytokines.[1]

Caption: Signaling pathway of this compound action.

In Vivo Experimental Protocols

Lipopolysaccharide (LPS)-Induced Endotoxemia Mouse Model

This model is used to evaluate the anti-inflammatory effects of this compound in a systemic inflammation setting.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

This compound

-

Sterile, pyrogen-free saline

-

Anesthetic (e.g., isoflurane)

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Tissue collection tools

Protocol:

-

Animal Acclimation: Acclimate mice to the animal facility for at least one week before the experiment.

-

Preparation of Reagents:

-

Dissolve LPS in sterile saline to a final concentration for a dose of 1 mg/kg.

-

Prepare this compound in a suitable vehicle for intraperitoneal (i.p.) injection at a dose of 30 mg/kg.

-

-

Experimental Groups:

-

Vehicle control (saline i.p.)

-

This compound only (30 mg/kg i.p.)

-

LPS only (1 mg/kg i.p.)

-

LPS (1 mg/kg i.p.) + this compound (30 mg/kg i.p.)

-

-

Administration: Administer the respective treatments via intraperitoneal injection. For the combination group, this compound can be co-administered with LPS.

-

Monitoring: Monitor the animals for signs of endotoxemia, such as lethargy, piloerection, and huddling behavior.

-

Sample Collection: At 4 hours post-injection, anesthetize the mice and collect blood via cardiac puncture into EDTA-coated tubes.

-

Tissue Harvesting: Following blood collection, perfuse the animals with saline and harvest tissues such as the lungs and brain for further analysis.

-

Analysis:

-

Perform a complete blood count (CBC) to determine lymphocyte counts.

-

Separate plasma by centrifugation and store at -80°C for cytokine analysis using methods like ELISA or multiplex assays.

-

Process harvested tissues for histology or homogenization to measure tissue-specific markers of inflammation.

-

Murine Model of Lung Ischemia-Reperfusion (I/R) Injury

This model assesses the protective effects of this compound against acute lung injury caused by a temporary interruption of blood flow.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

This compound

-

Anesthetic (e.g., ketamine/xylazine cocktail)

-

Mechanical ventilator

-

Surgical instruments for thoracotomy

-

Microvascular clamp

-

Suture materials

Protocol:

-

Animal Preparation: Anesthetize the mouse and place it in a supine position. Intubate the trachea and initiate mechanical ventilation.

-

This compound Administration: Administer this compound (dosage to be optimized based on preliminary studies) or vehicle control, typically via intravenous or intraperitoneal injection, prior to the ischemic period.

-

Surgical Procedure:

-

Reperfusion: After the ischemic period, remove the clamp to allow reperfusion of the lung for a specified duration (e.g., 2-4 hours).

-

Assessment of Lung Injury:

-

Lung Function: Measure parameters such as pulmonary artery pressure and lung compliance.

-

Vascular Permeability: Assess vascular leakage by measuring albumin concentration in bronchoalveolar lavage fluid (BALF) or Evans blue dye extravasation.

-

Inflammatory Markers: Measure cytokine levels (e.g., IL-6, TNF-α) in BALF and lung tissue homogenates.

-

Neutrophil Infiltration: Quantify myeloperoxidase (MPO) activity in lung tissue.

-

Histology: Perform histological examination of lung tissue sections stained with H&E to assess tissue damage.

-

Quantitative Data Summary

Table 1: Effects of this compound on Plasma Cytokine Levels in LPS-Induced Endotoxemia

| Treatment Group | IL-1β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |

| Control | ND | ND | ND | ND |

| This compound (30 mg/kg) | ND | ND | ND | ND |

| LPS (1 mg/kg) | ~150 | ~2000 | ~5000 | ~500 |

| LPS + this compound | ~50 | ~500 | ~2000 | ~400 |

ND: Not Detected. Data are approximate values based on published literature and should be experimentally verified.

Table 2: Effects of this compound on Lung Injury Parameters in Ischemia-Reperfusion Model

| Parameter | Vehicle + I/R | This compound + I/R |

| Pulmonary Artery Pressure | Increased | Reduced |

| Pulmonary Compliance | Decreased | Increased |

| Vascular Permeability | Increased | Reduced |

| Pro-inflammatory Cytokines | Elevated | Reduced |

| Neutrophil Infiltration | Increased | Reduced |

This table provides a qualitative summary of the expected outcomes based on the known protective effects of this compound.

Experimental Workflow and Logical Relationships

Caption: In vivo experimental workflows.

References

- 1. Chanzyme TRPM7 mediates the Ca2+-influx essential for lipopolysaccharide-induced toll-like receptor 4 endocytosis and macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chanzyme TRPM7 Mediates the Ca2+ Influx Essential for Lipopolysaccharide-Induced Toll-Like Receptor 4 Endocytosis and Macrophage Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of VPC01091.4 in Cell Culture Assays

A Critical Clarification on the Primary Target of VPC01091.4

Initial research into this compound reveals a critical distinction regarding its primary molecular target. While the query focused on its use as a competitive inhibitor of autotaxin (ATX), current scientific literature predominantly identifies this compound as a potent inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. It is a non-phosphorylatable analog of FTY720 and is not primarily recognized as a direct inhibitor of autotaxin.

These application notes will, therefore, focus on the established mechanism of this compound as a TRPM7 inhibitor and provide protocols for its use in cell culture assays in that context. For researchers interested in the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis, a brief overview of this pathway and examples of validated ATX inhibitors are also provided for consideration.

The Autotaxin-LPA Signaling Pathway: A Brief Overview

Autotaxin (ATX) is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2] LPA exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPAR1-6), which are expressed on the surface of various cell types.[1][3] The activation of these receptors triggers a cascade of downstream signaling events that regulate a wide range of cellular processes.

The ATX-LPA signaling axis is implicated in numerous physiological and pathological processes, including embryonic development, wound healing, inflammation, and cancer progression.[1][4][5][6] In the context of cancer, elevated levels of ATX and LPA have been associated with increased tumor growth, invasion, angiogenesis, and resistance to therapy.[1][5][6] Consequently, the inhibition of the ATX-LPA axis has emerged as a promising therapeutic strategy in oncology and other diseases.[2][5][7]

This compound: A TRPM7 Inhibitor

This compound is a stereoisomer of VPC01091 and is characterized as a non-phosphorylatable analog of FTY720 (Fingolimod).[8][9] Its primary mechanism of action is the inhibition of the TRPM7 ion channel.[8][9][10] TRPM7 is a ubiquitously expressed ion channel with a unique dual function: it is permeable to divalent cations like Ca2+ and Mg2+, and it possesses a C-terminal kinase domain. TRPM7 is involved in regulating cellular magnesium homeostasis, cell adhesion, migration, and proliferation.

Quantitative Data for this compound as a TRPM7 Inhibitor

| Compound | Target | IC50 | Cell Line | Assay Type |

| This compound | TRPM7 | 0.665 µM | HEK 293T cells overexpressing mouse TRPM7 | Patch clamp electrophysiology |

Table 1: Summary of quantitative data for this compound inhibition of TRPM7. The IC50 value represents the concentration of the inhibitor required to reduce the maximal TRPM7 current by 50%.[8][9]

Experimental Protocols for Using this compound in Cell Culture Assays

The following are generalized protocols that can be adapted for specific cell lines and research questions to investigate the effects of TRPM7 inhibition by this compound.

Protocol 1: Assessment of Cell Viability and Proliferation (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of cultured cells.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT Lysis Solution (e.g., 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a complete culture medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Add 100 µL of MTT Lysis Solution to each well and incubate overnight to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on cell migration.

Materials:

-

Cells of interest that form a confluent monolayer

-

Complete cell culture medium

-

This compound

-

6-well or 12-well cell culture plates

-

Sterile 200 µL pipette tip or a specialized scratch-making tool

-

Microscope with a camera

Procedure:

-

Seed cells in a multi-well plate and grow them to form a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Gently wash the wells with PBS to remove detached cells.

-

Replace the medium with a fresh medium containing different concentrations of this compound or a vehicle control.

-

Capture images of the scratch at time 0.

-

Incubate the plate at 37°C and 5% CO2.

-

Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).

-

Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Protocol 3: Analysis of Inflammatory Cytokine Expression

This protocol evaluates the effect of this compound on the expression of inflammatory cytokines in response to a stimulus like lipopolysaccharide (LPS).[10]

Materials:

-

Immune cells (e.g., macrophages like RAW 264.7)

-

Complete cell culture medium

-

This compound

-

LPS

-

RNA extraction kit

-

qRT-PCR reagents and instrument

-

ELISA kits for specific cytokines

Procedure:

-

Seed immune cells in multi-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a duration appropriate to induce cytokine expression (e.g., 3-6 hours for mRNA, 24 hours for protein).

-

For qRT-PCR:

-

Lyse the cells and extract total RNA.

-

Synthesize cDNA from the RNA.

-

Perform qRT-PCR using primers for target inflammatory cytokines (e.g., IL-1β, TNF-α) and a housekeeping gene.

-

Analyze the relative gene expression.

-

-

For ELISA:

-

Collect the cell culture supernatant.

-

Perform an ELISA for the desired cytokines according to the manufacturer's instructions.

-

Determine the concentration of cytokines in the supernatant.

-

Validated Autotaxin Inhibitors: An Alternative for Targeting the ATX-LPA Axis

For researchers whose primary goal is to inhibit the ATX-LPA signaling pathway, utilizing a validated ATX inhibitor is recommended. Several potent and selective ATX inhibitors have been developed.

| Inhibitor | Type | IC50 | Notes |

| PF-8380 | Type I | 2.8 nM (isolated enzyme), 101 nM (human whole blood) | A potent and widely used tool compound for studying the role of ATX.[7] |

| Cpd17 | Type IV | ~1 µM (in vitro assays) | Shown to have strong inhibitory effects in various cell-based assays.[11] |

| HA130 | Boronic acid-based | ~30 nM | A potent inhibitor that targets the active site threonine of ATX.[2] |

Table 2: Examples of validated autotaxin inhibitors with their respective IC50 values.

Visualizations

Caption: The Autotaxin-LPA signaling pathway.

References

- 1. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ATX-LPA Receptor Axis in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer - ProQuest [proquest.com]

- 5. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | TRPM7 inhibitor | Probechem Biochemicals [probechem.com]

- 10. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

Application Notes and Protocols for VPC01091.4 in Mouse Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

VPC01091.4 is a novel small molecule inhibitor of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel. Unlike the parent compound FTY720, this compound is a non-phosphorylatable analog that does not exert its effects through sphingosine-1-phosphate (S1P) receptors.[1] This specificity makes it a valuable tool for investigating the role of TRPM7 in inflammatory processes. In mouse models of endotoxemia, this compound has demonstrated efficacy in reducing systemic inflammation.[1][2] These application notes provide a comprehensive overview of the currently available data on the use of this compound in mouse models of inflammation, including detailed protocols, dosage information, and an exploration of its mechanism of action.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key feature of many chronic diseases. Macrophages play a central role in orchestrating the inflammatory response. The TRPM7 channel, a ubiquitously expressed ion channel with kinase activity, has emerged as a critical regulator of macrophage function and inflammatory signaling.[1][3] this compound acts as a potent inhibitor of the TRPM7 ion channel, offering a targeted approach to modulate macrophage-driven inflammation without the confounding effects on S1P signaling associated with FTY720.[1] In a mouse model of endotoxemia, this compound has been shown to blunt systemic inflammation and neuroinflammation.[1]

Mechanism of Action: TRPM7 Inhibition in Macrophages

This compound exerts its anti-inflammatory effects by inhibiting the TRPM7 ion channel in macrophages.[1] TRPM7 is a non-selective cation channel that is permeable to Ca²⁺ and Mg²⁺, and its activity is crucial for various cellular processes in macrophages, including activation and cytokine production.

The proposed signaling pathway is as follows: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the macrophage surface. This binding event triggers a signaling cascade that leads to the activation of TRPM7. The influx of cations, particularly Ca²⁺, through the activated TRPM7 channel is a critical step for the subsequent activation of downstream signaling pathways, including the NF-κB pathway. The activation of NF-κB leads to the transcription of pro-inflammatory cytokine genes, such as IL-1β, TNFα, and IL-6. By inhibiting TRPM7, this compound blocks this cation influx, thereby preventing the activation of NF-κB and suppressing the production of inflammatory cytokines.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound in mouse models of inflammation.

Table 1: In Vivo Dosage and Efficacy in LPS-Induced Endotoxemia Model

| Parameter | Sublethal Model | Lethal Dose Model |

| Mouse Strain | 12-week-old, WT C57BL/6 | Not Specified |

| Inflammation Inducer | LPS (1 mg/kg) | LPS (25 mg/kg) |

| This compound Dosage | 30 mg/kg | 30 mg/kg |

| Administration Route | Intraperitoneal (IP) | Intraperitoneal (IP) |

| Vehicle | 20% 2-hydroxypropyl-β-cyclodextrin in PBS | 20% 2-hydroxypropyl-β-cyclodextrin in PBS |

| Key Findings | Reduced plasma levels of IL-1β, IFNγ, and TNFα. No significant impact on lymphocyte counts.[2] | Improved clinical scores and reduced weight loss.[2] |

| Reference | Chubanov et al., 2024[1][2] | Chubanov et al., 2024[1][2] |

Table 2: Biodistribution of this compound in Mice

| Organ | Concentration (µM) | Fold Increase vs. Blood |

| Brain | 141.8 - 162.2 | 8.97 - 9.35 |

| Lungs | 490.3 - 576.3 | 31.07 - 33.22 |

| Reference | Chubanov et al., 2024[1] | Chubanov et al., 2024[1] |

Table 3: In Vitro Cytotoxicity of this compound

| Cell Line | Concentration (µM) | Cytotoxicity |

| HeLa Cells | Up to 25 | <5% |

| RAW 264.7 Macrophages | ≥5 | Significantly reduced LPS-stimulated IL-1β expression |

| Reference | Chubanov et al., 2024[1] | Chubanov et al., 2024[1] |

Experimental Protocols

LPS-Induced Endotoxemia Model (Sublethal)

This protocol is adapted from Chubanov et al., 2024.[1][2]

1. Animal Model:

-

12-week-old, wild-type C57BL/6 mice.

2. Materials:

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Vehicle: 20% 2-hydroxypropyl-β-cyclodextrin in sterile PBS

-

Sterile syringes and needles (27-30 gauge)

3. Experimental Workflow:

4. Procedure:

-

Acclimatize mice to the housing conditions for at least one week.

-

Record the baseline weight of each mouse less than 1 hour before the experiment for individual dose calculations.

-

Prepare fresh solutions of LPS (1 mg/kg) and this compound (30 mg/kg) in the vehicle. The final injection volume should be 200 µL. Sterile-filter the solutions.

-

Administer the treatments via intraperitoneal (IP) injection according to the experimental groups:

-

Group 1: Vehicle only

-

Group 2: LPS only

-

Group 3: this compound only

-

Group 4: LPS + this compound (co-administered)

-

-

Observe the mice for 4 hours, assessing weight and clinical symptoms (e.g., lethargy, piloerection) every 2 hours.

-

At the 4-hour time point, euthanize the mice.

-

Collect blood via cardiac puncture for plasma cytokine analysis and complete blood count.

-

Perfuse the animals with ice-cold PBS.

-

Collect tissues (e.g., lungs, brain) for further analysis (e.g., qRT-PCR for cytokine expression).

Assessment of Inflammatory Response

-

Plasma Cytokines: Measure levels of pro-inflammatory cytokines (e.g., IL-1β, IFNγ, TNFα) and anti-inflammatory cytokines (e.g., IL-10) in the plasma using a multiplex immunoassay (e.g., Luminex).[2]

-

Tissue Cytokine Expression: Isolate RNA from homogenized lung and brain tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of inflammatory cytokine genes.

-

Clinical Scoring: In lethal dose models, monitor and score clinical symptoms such as conjunctivitis, lethargy, changes in grooming behavior, and stool consistency over a longer period (e.g., 132 hours).[2]

Pharmacokinetics and Toxicology

Currently, there is limited publicly available information on the detailed pharmacokinetics (e.g., half-life, Cmax, Tmax) and formal toxicology (e.g., maximum tolerated dose) of this compound in mice. The available data indicates that the compound is well-tolerated in vivo and shows minimal cytotoxicity in vitro at effective concentrations.[1] The compound has been shown to accumulate in the brain and lungs.[1] Further studies are required to fully characterize the pharmacokinetic and toxicological profile of this compound.

Conclusion

This compound is a promising research tool for investigating the role of TRPM7 in inflammation. Its specific mechanism of action, distinct from S1P receptor modulators, allows for a more precise dissection of TRPM7-mediated signaling pathways. The provided protocols and data serve as a valuable starting point for researchers interested in utilizing this compound in their mouse models of inflammation. As research progresses, a more comprehensive understanding of its efficacy in various inflammatory conditions, as well as its pharmacokinetic and safety profiles, will undoubtedly emerge.

References

- 1. Sphingosine-1-phosphate receptor 1 agonism attenuates lung ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analogs of FTY720 inhibit TRPM7 but not S1PRs and exert multimodal anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protection against LPS-induced acute lung injury by a mechanism-based inhibitor of NADPH oxidase (type 2) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for VPC01091.4

For Researchers, Scientists, and Drug Development Professionals

Introduction